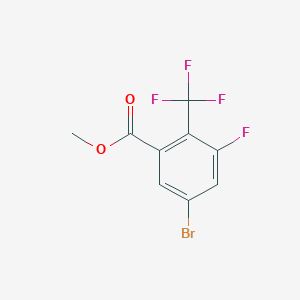

Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate

Description

Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate is a fluorinated aromatic ester with a unique substitution pattern combining bromine (Br), fluorine (F), and a trifluoromethyl (-CF₃) group. Its synthesis typically involves halogenation and esterification steps, though specific protocols are proprietary or context-dependent.

Properties

IUPAC Name |

methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(10)3-6(11)7(5)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHIDLUAEPBJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-fluorobenzotrifluoride with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert conditions to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Aromatic Substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine atoms can enhance binding affinity and selectivity towards specific targets. Additionally, the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

Methyl 2-Fluoro-5-(Trifluoromethyl)Benzoate (CAS: 556112-92-6)

- Substituents : Fluoro at position 2, trifluoromethyl at position 5.

- Molecular Weight : 222.13 g/mol (identical to the target compound).

- Purity : >95.0% (GC), priced at JPY 10,500 for 5g .

- Key Differences: The absence of bromine and the altered positions of fluorine and trifluoromethyl groups reduce steric hindrance compared to the target compound. This may enhance solubility in non-polar solvents but diminish electrophilic substitution reactivity due to reduced electron withdrawal at the meta position.

Methyl 4-Fluoro-3-(Trifluoromethyl)Benzoate (CAS: 176694-36-3)

- Substituents : Fluoro at position 4, trifluoromethyl at position 3.

- Molecular Weight : 222.13 g/mol .

- The lack of bromine limits its utility in cross-coupling reactions, which are critical in pharmaceutical intermediates.

Halogenated Analogues

Methyl 3-Bromo-2-Chloro-5-(Trifluoromethoxy)Benzoate (CAS: 2704827-34-7)

- Substituents : Bromo at position 3, chloro at position 2, trifluoromethoxy (-OCF₃) at position 5.

- Key Differences: The trifluoromethoxy group is less electron-withdrawing than trifluoromethyl, altering resonance effects and reducing acidity of the ester group.

Data Table: Comparative Properties

| Compound Name | CAS RN | Molecular Weight (g/mol) | Substituent Positions | Halogens Present | Purity (%) | Price (JPY/5g) |

|---|---|---|---|---|---|---|

| Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate | Not provided | ~273.0 (estimated) | 5-Br, 3-F, 2-CF₃ | Br, F | N/A | N/A |

| Methyl 2-fluoro-5-(trifluoromethyl)benzoate | 556112-92-6 | 222.13 | 2-F, 5-CF₃ | F | >95.0 | 10,500 |

| Methyl 4-fluoro-3-(trifluoromethyl)benzoate | 176694-36-3 | 222.13 | 4-F, 3-CF₃ | F | >95.0 | 10,500 |

| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | 2704827-34-7 | ~319.5 (estimated) | 3-Br, 2-Cl, 5-OCF₃ | Br, Cl | N/A | N/A |

Biological Activity

Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula . The presence of bromine, fluorine, and trifluoromethyl groups contributes to its unique chemical properties, enhancing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group is known to influence the compound's lipophilicity and electronic properties, which can enhance binding affinity to specific receptors or enzymes. Studies suggest that such interactions may lead to enzyme inhibition or modulation of signaling pathways relevant in various diseases.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays showed significant cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating effective potency at low concentrations .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specific studies focused on its ability to inhibit enzymes involved in metabolic pathways associated with cancer proliferation. The structure-activity relationship (SAR) studies indicate that modifications in the halogen substituents can significantly alter inhibitory potency .

Case Studies

- Study on Anticancer Activity : A study conducted by researchers aimed at evaluating the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapeutics .

- Enzyme Inhibition Profile : Another study explored the inhibition profile of this compound against specific metabolic enzymes. The findings revealed that this compound could effectively inhibit enzymes related to tumor growth, thus highlighting its therapeutic potential in oncology .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the behavior of this compound in biological systems. Preliminary data suggest favorable absorption characteristics; however, detailed studies are required to assess its metabolic stability and toxicity profiles comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.